Product packaging for Formycin triphosphate(Cat. No.:CAS No. 16409-13-5)

Formycin triphosphate

Cat. No.: B579833
CAS No.: 16409-13-5
M. Wt: 507.18 g/mol
InChI Key: DCMOKHVROIRMGQ-KSYZLYKTSA-N
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Description

Historical Context of Formycin Discovery and Characterization in Biochemical Research

The parent nucleoside, Formycin A, was first isolated from the culture filtrate of Nocardia interforma in the 1960s. nih.govdntb.gov.ua Initially identified for its antibiotic properties, its structural similarity to adenosine (B11128) spurred further investigation into its biochemical activities. dntb.gov.ua Subsequent research led to the synthesis and characterization of its phosphorylated derivatives, including Formycin monophosphate (FoMP), Formycin diphosphate (B83284) (FoDP), and Formycin triphosphate (FoTP). researchgate.netdntb.gov.ua A pivotal development in the use of formycin derivatives was the recognition of their fluorescent properties. core.ac.uknih.gov This intrinsic fluorescence, which is enhanced upon binding to enzymes, provided a powerful, non-radioactive method for studying the kinetics and mechanisms of ATP-dependent enzymes. nih.govpnas.org

This compound as a C-Glycoside Analogue of Adenosine Triphosphate

This compound is classified as a C-glycoside analogue of ATP. core.ac.uk This classification is based on the nature of the bond connecting the pyrazolopyrimidine base to the ribose sugar. In ATP, the adenine (B156593) base is linked to the ribose via a C-N glycosidic bond. wikipedia.orgbritannica.com In contrast, this compound features a C-C glycosidic bond, a feature that imparts significant chemical and biological properties. nih.govoup.com This C-C linkage is more resistant to enzymatic and chemical cleavage than the C-N bond found in canonical nucleosides. oup.com The biosynthesis of this unusual C-C bond is a subject of ongoing research, with enzymes like ForT, a C-glycoside synthase, playing a key role. asm.orgrfi.ac.uk

Structural Distinctions and Analogous Nature in Biochemical Systems

Detailed Research Findings

The unique properties of this compound have been leveraged in numerous studies to elucidate the mechanisms of ATP-dependent enzymes. Its fluorescence, in particular, has enabled real-time monitoring of nucleotide binding and turnover.

One of the key applications of FoTP is in studying the kinetics of enzymes that bind ATP. For instance, in studies with adenylate cyclase from rat osteosarcoma cells, FoTP was shown to be a substrate with kinetic parameters similar to those of ATP. pnas.org The ability to directly measure the formation of 3',5'-cyclic formycin monophosphate (cFoMP) via high-pressure liquid chromatography (HPLC) provided a non-radioactive alternative to traditional assays. pnas.org

Table 1: Kinetic Parameters of Adenylate Cyclase with ATP and FoTP This table presents a comparison of the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for adenylate cyclase using either ATP or this compound (FoTP) as a substrate. The data indicates that the enzyme has a similar affinity and catalytic efficiency for both nucleotides.

SubstrateApparent Km (µM)Vmax (pmol/min per mg of protein)
ATP220120
FoTP220120
Data from Rossomando et al. pnas.org

In studies of pyruvate (B1213749) carboxylase, FoTP acted as a competitive inhibitor with respect to ATP. core.ac.uk The enhancement of FoTP's fluorescence upon binding to the enzyme allowed researchers to directly observe the formation of the enzyme-nucleotide complex and study the effects of activators like Mg²⁺. core.ac.uk Similarly, research on (Na+ + K+)-ATPase utilized the fluorescence of formycin nucleotides to study the elementary steps of the enzyme's mechanism, including the rates of nucleotide binding and release. nih.gov

Table 2: Investigated Enzymes and the Role of this compound This table summarizes the enzymes that have been studied using this compound (FoTP), highlighting the specific role FoTP played in the research and the key findings.

EnzymeRole of FoTP in the StudyKey Research Finding
Adenylate CyclaseFluorescent SubstrateFoTP is a substrate with similar kinetics to ATP, enabling a non-radioactive assay. pnas.org
Pyruvate CarboxylaseCompetitive InhibitorFoTP binding and the influence of Mg²⁺ on nucleotide binding could be directly monitored. core.ac.uk
(Na+ + K+)-ATPaseFluorescent SubstrateAllowed for the measurement of the rates of nucleotide binding and release during the catalytic cycle. nih.gov
MyosinFluorescent AnalogueRevealed Ca²⁺ regulation of product release steps in the ATPase reaction. nih.gov

The incorporation of Formycin A into RNA, presumably via the triphosphate form, has also been observed, highlighting its role as a substrate for RNA polymerases and its potential as an antimetabolite. pnas.org These research findings underscore the versatility of this compound as a chemical probe for investigating a wide range of biological questions related to ATP-dependent processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N5O13P3 B579833 Formycin triphosphate CAS No. 16409-13-5

Properties

CAS No.

16409-13-5

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[[(2R,3S,4R,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(17)7(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,7-9,16-17H,1H2,(H,14,15)(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t3-,7-,8-,9+/m1/s1

InChI Key

DCMOKHVROIRMGQ-KSYZLYKTSA-N

Synonyms

formycin triphosphate

Origin of Product

United States

Metabolic Processing and Cellular Fate of Formycin and Its Phosphorylated Derivatives

Intracellular Phosphorylation Pathways of Formycin to Formycin Monophosphate, Diphosphate (B83284), and Triphosphate

Formycin, a C-nucleoside analogue of adenosine (B11128), undergoes rapid intracellular conversion into its phosphorylated derivatives upon entering cells. In various cell types, including Ehrlich ascites tumor cells, formycin is metabolized into formycin 5'-monophosphate (FoMP), formycin 5'-diphosphate (FoDP), and formycin 5'-triphosphate (FoTP). cdnsciencepub.com Under conditions with a sufficient energy supply, formycin 5'-triphosphate is the predominant phosphorylated metabolite found within the cells. cdnsciencepub.com The accumulation of these formycin phosphates can reach concentrations comparable to those of the natural adenosine phosphates (AMP, ADP, and ATP). cdnsciencepub.com This phosphorylation is a critical activation step, as the triphosphate form is the active molecule that can be incorporated into nucleic acids or interact with various cellular enzymes. nih.govmdpi.com

The conversion of the formycin nucleoside to its active triphosphate form is a sequential process mediated by cellular kinases. This enzymatic cascade is analogous to the phosphorylation of natural nucleosides like adenosine. nih.govresearchgate.net The initial step involves the phosphorylation of formycin A to formycin monophosphate (FoMP). Subsequent phosphorylation events, catalyzed by other kinases, convert FoMP to formycin diphosphate (FoDP) and finally to formycin triphosphate (FoTP). researchgate.net This multi-step phosphorylation is a common activation mechanism for many nucleoside analogues, enabling them to mimic endogenous nucleotides and interfere with cellular processes. mdpi.com

The key enzymes responsible for the phosphorylation of formycin are adenosine kinase (AK) and adenylate kinase (ADK).

Adenosine Kinase (AK) , a crucial enzyme in the purine (B94841) salvage pathway, catalyzes the initial phosphorylation of formycin. asm.orgwikipedia.org Studies using Chinese hamster ovary (CHO) cells have demonstrated that adenosine kinase is directly involved in the phosphorylation of both formycin A and formycin B. nih.govnih.gov CHO cell mutants lacking detectable adenosine kinase activity exhibit significantly reduced uptake and phosphorylation of formycin, conferring resistance to the compound's cytotoxic effects. nih.gov This confirms that phosphorylation via AK is an essential step for the cellular activity of formycin. nih.gov Formycin A is a known substrate for adenosine kinase from various mammalian sources. wikipedia.org

Adenylate Kinase (ADK) , also known as myokinase, is responsible for the subsequent phosphorylation steps. wikipedia.org ADK is a phosphotransferase that catalyzes the interconversion of adenosine phosphates (ATP + AMP ⇔ 2 ADP) to maintain energy homeostasis. wikipedia.org In the context of formycin metabolism, once adenosine kinase produces FoMP, adenylate kinase facilitates the transfer of phosphate (B84403) groups from ATP to generate FoDP and subsequently FoTP. nih.govresearchgate.netresearchgate.net A soluble multienzyme system isolated from mouse liver, containing both adenosine kinase and adenylate kinase activities, has been shown to successfully synthesize both FoDP and FoTP from formycin A. researchgate.net

The sequential action of these two kinases ensures the efficient conversion of the formycin nucleoside into its biologically active triphosphate form. nih.govresearchgate.net

EnzymeFunction in Formycin PhosphorylationSubstrate(s)Product(s)Reference(s)
Adenosine Kinase (AK) Catalyzes the initial phosphorylation of formycin.Formycin A, Formycin BFormycin Monophosphate (FoMP) nih.gov, nih.gov, wikipedia.org
Adenylate Kinase (ADK) Catalyzes the subsequent phosphorylations to di- and triphosphate forms.Formycin Monophosphate (FoMP), Formycin Diphosphate (FoDP)Formycin Diphosphate (FoDP), this compound (FoTP) researchgate.net, nih.gov, wikipedia.org

Enzymatic Conversion Mechanisms of Formycin Nucleosides to Triphosphates

Biosynthetic Pathways of Formycin Precursors and Their Conversion to Formycin

The biosynthesis of formycin is a complex process originating from primary metabolites. The genetic blueprint for this pathway is located in the for gene cluster, identified in the bacterium Streptomyces kaniharaensis. nih.govacs.org The assembly of the formycin molecule involves the construction of a unique pyrazolopyrimidine nucleobase linked to a ribose sugar via a C-C glycosidic bond.

Early feeding experiments identified the amino acids lysine (B10760008) and glutamate (B1630785) as key precursors for the pyrazolopyrimidine ring. frontiersin.org More recent genetic and biochemical studies have elucidated the later steps of the pathway, revealing a fascinating interplay with the de novo purine biosynthesis pathway. nih.govfrontiersin.org Several enzymes encoded by the for cluster are homologous to the Pur enzymes responsible for converting carboxyaminoimidazole ribonucleotide (CAIR) to adenosine 5'-phosphate (AMP). nih.gov

A key step is the formation of the C-glycosidic bond, which is catalyzed by a β-RFA-P synthase-like enzyme named ForT. asm.org The subsequent elaboration of the C-nucleoside intermediate into formycin B 5'-monophosphate involves enzymes like ForC and ForB. frontiersin.org Interestingly, the pathway requires the participation of PurH, an enzyme from the primary de novo purine biosynthesis pathway, to catalyze a crucial formylation step. nih.govacs.orgfrontiersin.org The enzyme ForH then catalyzes the final cyclization to yield formycin B 5'-monophosphate. frontiersin.org This intermediate is then aminated by the enzymes ForA and ForB to produce formycin A 5'-monophosphate, using chemistry identical to the synthesis of AMP from inosine (B1671953) monophosphate (IMP). acs.orgfrontiersin.org The final nucleosides, formycin A and formycin B, are believed to be released from the cell after dephosphorylation by cellular phosphatases. frontiersin.org

Gene ProductHomologous Enzyme (Purine Pathway)Proposed Function in Formycin BiosynthesisReference(s)
ForT β-RFA-P synthaseC-glycosidic bond formation asm.org
ForC PurC (SAICAR synthetase)Elaboration of the C-nucleoside intermediate frontiersin.org
ForB PurB (Adenylosuccinate lyase)Elaboration of the C-nucleoside intermediate; Conversion of FMP-B to FMP-A frontiersin.org, acs.org
PurH PurH (AICAR transformylase)Formylation of the pyrazole-containing intermediate nih.gov, frontiersin.org
ForH PurH (IMP cyclohydrolase)Cyclization to form Formycin B 5'-monophosphate frontiersin.org
ForA PurA (Adenylosuccinate synthetase)Amination of Formycin B 5'-monophosphate to Formycin A 5'-monophosphate frontiersin.org, acs.org

Deamination Pathways and Formation of Formycin B and its Phosphates

In many biological systems, formycin A is susceptible to enzymatic deamination, a reaction that converts it into formycin B, the corresponding inosine analogue. This conversion is primarily catalyzed by adenosine deaminase (ADA). researchgate.net The deamination significantly reduces the biological activity of the compound in many contexts. researchgate.net This process can occur at the level of the nucleoside or its phosphorylated derivatives. For instance, formycin-5'-phosphate (FoMP) can be deaminated to formycin B-5'-phosphate. nih.gov

Conversely, in some organisms, formycin B can serve as a precursor to formycin A. In Chinese hamster ovary cells, exogenously supplied formycin B is metabolized first to formycin B-5'-monophosphate, which is then converted to formycin A-5'-monophosphate and its higher phosphorylated forms (FoADP and FoTP), which are subsequently incorporated into RNA. nih.gov A similar pathway is observed in the parasite Leishmania. These organisms can take up formycin B and phosphorylate it to formycin B 5'-monophosphate. pnas.orgresearchgate.net This monophosphate is then aminated by the sequential action of adenylosuccinate synthetase and adenylosuccinate lyase to form formycin A monophosphate, which is then further phosphorylated to the active triphosphate form. pnas.org

Salvage Pathways of Formycin Nucleosides to Triphosphate Level in Cellular Systems

Salvage pathways are essential metabolic routes that allow cells to recycle nucleobases and nucleosides resulting from the degradation of DNA and RNA, thus conserving energy compared to de novo synthesis. researchgate.netmdpi.com Formycin and its analogues are primarily processed through these purine salvage pathways to become activated.

As previously discussed (Section 2.1.2), the phosphorylation of formycin is initiated by adenosine kinase, a key purine salvage enzyme. nih.govasm.org This highlights the entry of formycin into the cell's normal nucleotide metabolism via this route.

In parasitic protozoa like Leishmania, the salvage pathway plays a critical role in the activation of formycin B. These organisms possess a purine nucleoside phosphotransferase that is capable of phosphorylating formycin B to formycin B 5'-monophosphate. pnas.orgresearchgate.net This initial step commits the drug to the metabolic pathway that ultimately leads to the formation of formycin A triphosphate and its incorporation into the parasite's RNA, leading to cytotoxicity. pnas.orgresearchgate.net The reliance on these salvage enzymes, which may have different substrate specificities than their mammalian counterparts, forms a basis for the selective toxicity of such nucleoside analogues against these parasites.

Molecular Interactions with Enzymes and Protein Systems

Substrate Utilization by Nucleotide-Processing Enzymes

Several enzymes that normally process ATP can recognize and utilize Formycin triphosphate (FoTP) as a substrate, albeit sometimes with different efficiencies. This includes key enzymes involved in signal transduction and nucleotide metabolism.

This compound is a recognized substrate for the membrane-bound enzyme adenylate cyclase from rat osteosarcoma cells. alljournals.cnabcam.comstanford.edu This enzyme catalyzes the conversion of FoTP into its cyclic monophosphate form, 3',5'-cyclic formycin monophosphate (cFoMP). alljournals.cnabcam.comfrontiersin.org The formation of cFoMP from FoTP can be monitored directly using high-pressure liquid chromatography (HPLC) coupled with fluorometry, providing a non-radioactive method for assaying adenylate cyclase activity. abcam.comfrontiersin.org

Kinetic studies reveal that the efficiency of adenylate cyclase in using FoTP is comparable to its natural substrate, ATP. abcam.comfrontiersin.org The rate of product formation is similar for both substrates, and the enzyme's activity is enhanced approximately five-fold by guanyl-5'-yl imidodiphosphate regardless of whether ATP or FoTP is used. abcam.comfrontiersin.org This suggests that the enzyme's substrate recognition is not strictly dependent on the specific structure of the five-membered ring of the purine (B94841) base. abcam.com The metabolism of formycin to cFoMP is thought to be a potential contributor to the compound's cytotoxic effects. abcam.comfrontiersin.org

Table 1: Kinetic Parameters of Adenylate Cyclase with ATP and this compound (FoTP)
SubstrateApparent Km (µM)Vmax (pmol/min per mg of protein)Source
ATP220120 abcam.comfrontiersin.org
This compound (FoTP)220120 abcam.comfrontiersin.org

Formycin can be processed by a series of phosphorylation events within cells, indicating that various kinases accept formycin nucleotides as substrates. In vitro studies using soluble preparations from rat and mouse liver have demonstrated the complete salvage pathway of formycin A to its triphosphate form. alljournals.cnfortislife.comnih.gov This process involves the sequential action of different kinase activities.

Initially, adenosine (B11128) kinase phosphorylates formycin A to form formycin 5'-monophosphate (FoMP). alljournals.cnfortislife.com Subsequently, adenylate kinase activity further phosphorylates FoMP to formycin 5'-diphosphate (FoDP) and ultimately this compound (FoTP). alljournals.cnfortislife.com This enzymatic cascade shows that formycin and its phosphorylated derivatives are competent substrates for the kinases involved in adenosine nucleotide metabolism. fortislife.com In some biological systems, such as Leishmania parasites, Formycin B is converted to Formycin B 5'-monophosphate, which is then aminated to form Formycin A nucleotides, including the triphosphate form that gets incorporated into RNA. mdpi.comnih.gov

This compound as a Substrate for Adenylate Cyclase and Cyclic Formycin Monophosphate Formation

Inhibition Mechanisms of Enzyme Activity

In addition to serving as a substrate, this compound can act as an inhibitor, particularly for enzymes that are dependent on ATP for their function. This inhibition is often competitive in nature.

As a structural analog of ATP, FoTP can bind to the ATP-binding site of various enzymes without necessarily being utilized to complete the catalytic cycle, leading to competitive inhibition. nih.govnih.gov

This compound is a known ATP-competitive inhibitor of pyruvate (B1213749) carboxylase (PC), a crucial enzyme in gluconeogenesis and lipogenesis. nih.govbiorxiv.org Studies on chicken liver pyruvate carboxylase show that the magnesium complex of FoTP (MgFTP) competitively inhibits the enzyme with respect to MgATP. gla.ac.uk The inhibition constant (Ki) for this interaction has been determined to be 50 µM. biorxiv.orggla.ac.uk The binding of FoTP to the enzyme enhances its natural fluorescence, a property that has been used to study the binding of nucleoside triphosphates and the effects of cofactors like Mg2+ and acetyl-CoA. biorxiv.org

Interestingly, the effect of FoTP varies between species. While the chicken liver enzyme is unable to use MgFTP as a substrate at a significant rate, sheep liver pyruvate carboxylase can utilize it, although inefficiently. biorxiv.orggla.ac.uk For the sheep enzyme, the catalytic rate (kcat) with MgFTP is about one-twentieth of that with MgATP, and its affinity (Km) for MgFTP is about one-third of that for MgATP. gla.ac.uk

Table 2: Interaction of Mg-Formycin Triphosphate (MgFTP) with Pyruvate Carboxylase (PC)
Enzyme SourceInteraction TypeKinetic ParameterValueSource
Chicken Liver PCCompetitive InhibitionKi vs. MgATP50 µM gla.ac.uk
Sheep Liver PCPoor Substratekcat (relative to MgATP)~5% gla.ac.uk
Km (relative to MgATP)~33% gla.ac.uk

This compound interacts with various ATPases. It can be hydrolyzed by the H+-ATPase from yeast plasma membranes in the presence of Mg2+. nih.gov However, when FoTP is complexed with the terbium ion (Tb3+), the resulting Tb-FTP complex is no longer hydrolyzed and acts as a competitive inhibitor, binding to the enzyme's catalytic site. nih.gov The fluorescent properties of the Tb-FTP complex have been utilized to probe the nucleotide binding site of H+-ATPase, revealing a high-affinity interaction with a dissociation constant (Kd) of 1 µM. nih.govmedchemexpress.comwikipedia.org Furthermore, FoTP has been used as a fluorescent analog to study the mechanisms of other ATPases, including myosin ATPase and Na+,K+-ATPase. frontiersin.org

Regarding its interaction with GTP-binding proteins, FoTP has been shown to potentiate atrial natriuretic factor (ANF)-stimulated guanylate cyclase activity with an EC50 of approximately 90 μM. nih.gov It also acts as an inhibitor of ATP-stimulated guanylate cyclase activity with an IC50 of about 100 μM. nih.gov There is limited direct evidence of FoTP inhibiting the GTPase activity of small G-proteins like Ras or Rho. These enzymes are highly specific for guanosine (B1672433) triphosphate (GTP) and are regulated by a cycle of GTP binding and hydrolysis to guanosine diphosphate (B83284) (GDP). abcam.com

Effects on Purine Nucleoside Phosphorylase (PNP)

Allosteric Modulation and Non-Competitive Inhibition by this compound

This compound can exhibit complex inhibitory patterns, including non-competitive and allosteric inhibition. nih.govoup.comnih.gov In the case of DNA-dependent RNA polymerase III from Leishmania mexicana, formycin A triphosphate was identified as a non-competitive inhibitor. nih.govasm.org This mode of inhibition suggests that FTP binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. khanacademy.org

Influence on Enzyme Kinetics: Apparent Km and Vmax Alterations

The interaction of this compound with enzymes often leads to alterations in their kinetic parameters, specifically the apparent Michaelis constant (Km) and the maximum velocity (Vmax). nih.govpearson.compatsnap.com The apparent Km is the substrate concentration at which the reaction rate is half of Vmax in the presence of an inhibitor, and changes to this value can indicate alterations in the enzyme's affinity for its substrate. khanacademy.org

For instance, in studies with adenylate cyclase from rat osteosarcoma cells, formycin 5'-triphosphate (FoTP) was shown to be a substrate for the enzyme. nih.gov Kinetic analysis revealed an apparent Km of 220 µM and a Vmax of 120 pmol/min per mg of protein, values that were similar to those observed with the natural substrate, ATP. nih.gov In the context of competitive inhibition, as seen with pyruvate carboxylase, FTP acts as a competitive inhibitor with respect to ATP, which would be expected to increase the apparent Km for ATP while leaving the Vmax unchanged. khanacademy.orgcore.ac.uk Conversely, non-competitive inhibition, as observed with RNA polymerase III, typically results in a decrease in Vmax without affecting the Km. nih.govkhanacademy.org

EnzymeOrganism/TissueInteraction with this compoundApparent KmVmaxCitation
Adenylate Cyclase Rat OsteosarcomaSubstrate220 µM120 pmol/min/mg nih.gov
Guanylate Cyclase Rat LungPotentiator of ANF-stimulated activity, Inhibitor of ATP-stimulated activityEC50 ~90 µM (potentiation), IC50 ~100 µM (inhibition)Not specified nih.gov
RNA Polymerase III Leishmania mexicanaNon-competitive InhibitorNot specifiedNot specified nih.govasm.org
Pyruvate Carboxylase Chicken LiverCompetitive Inhibitor (with respect to ATP)Not specifiedNot specified core.ac.uk

Interaction with Nucleotide Binding Sites in Enzymes and Transporters

Probing of ATP Binding Sites in Guanylate Cyclase

This compound has proven to be an effective probe for the ATP-binding site of guanylate cyclase. nih.gov In rat lung membranes, FTP potentiates the activity of guanylate cyclase stimulated by atrial natriuretic factor (ANF) and inhibits the ATP-stimulated activity of the enzyme. nih.gov The potentiation of ANF-stimulated activity occurs with an EC50 of approximately 90 µM, while the inhibition of ATP-stimulated activity has an IC50 of about 100 µM. nih.gov These findings suggest that FTP binds to the same site as ATP, but with a higher affinity, making it a valuable tool for studying the allosteric regulation of guanylate cyclase by ATP. nih.gov The binding of FTP, a fluorescent analog, allows for the direct observation of nucleotide binding and its effects on the enzyme's catalytic function. nih.gov

Analysis of Nucleotide Binding Sites in Mitochondrial ADP/ATP Carrier Protein

This compound has been instrumental in characterizing the nucleotide-binding sites of the mitochondrial ADP/ATP carrier protein. acs.orgacs.orgmdpi.com This carrier facilitates the exchange of ADP and ATP across the inner mitochondrial membrane, a crucial process for cellular energy metabolism. uiuc.edu Using FTP as a fluorescent probe, researchers have been able to investigate the binding properties of this transporter. acs.org

When FTP binds to the isolated ADP/ATP carrier protein from beef heart mitochondria, its fluorescence is enhanced. acs.org This property allows for the quantification of bound FTP. Studies have revealed the existence of multiple classes of binding sites for FTP, with one site exhibiting very high affinity (Kd < 10 nM) and others showing lower affinity (0.5-2 µM). acs.org These sites also display differential sensitivity to specific inhibitors of the carrier, such as carboxyatractyloside (B560681) (CATR) and bongkrekic acid (BA). acs.org The use of FTP has provided detailed insights into the complex interactions between nucleotides and the ADP/ATP carrier, including evidence for negative cooperativity in nucleotide binding. acs.orgnih.gov

ProteinSourceMethodKey FindingsCitation
Guanylate Cyclase Rat Lung MembranesFluorescence analysis, enzyme kineticsFTP potentiates ANF-stimulated activity and inhibits ATP-stimulated activity, indicating binding to the ATP regulatory site. nih.gov
Mitochondrial ADP/ATP Carrier Beef Heart MitochondriaFluorescence spectroscopyIdentified multiple classes of FTP binding sites with differing affinities and sensitivities to inhibitors like CATR and BA. acs.org

Conformational Changes Induced by this compound Binding

The binding of this compound to various enzymes and protein systems frequently induces significant conformational changes. These structural alterations are often crucial for the protein's function, such as enzymatic catalysis, signal transduction, or mechanical work. The fluorescent nature of FTP is particularly advantageous for detecting these changes, which might otherwise be optically silent. nih.govnih.gov

Myosin and Actomyosin Systems:

In studies of motor proteins like myosin, FTP has been instrumental in dissecting the steps of the ATPase cycle. When FTP binds to scallop heavy meromyosin, it results in a five-fold enhancement of its fluorescence emission. nih.govnih.gov This change indicates an initial binding event that is insensitive to calcium (Ca2+). However, subsequent steps, including product release, are markedly regulated by Ca2+, demonstrating that FTP binding can trap the protein in specific intermediate states. nih.govnih.gov The fluorescence of bound formycin is sensitive to conformational changes that occur after the initial binding, directly revealing the influence of Ca2+ on the rates of these transitions. nih.govnih.gov

For smooth muscle myosin, FTP has been used to show that phosphorylation regulates the actin-activated ATPase activity by altering the myosin's conformational state. semanticscholar.org Monoclonal antibodies that lock the myosin in either a folded or an extended conformation have been used in conjunction with FTP to demonstrate that nucleotide trapping is a feature of the folded state. semanticscholar.org

ATPases:

The binding of FTP has been shown to induce conformational transitions in various ATPases. In the case of (Na+ + K+)-ATPase, the differences in nucleotide affinity between the enzyme's sodium-bound (E1-Na) and potassium-bound (E2-(K)) forms are thought to reflect conformational changes. nih.gov The binding of FTP to a low-affinity site on the E2-(K) form accelerates its conversion to the E1-Na form, a key step in the ion pump's cycle. nih.gov

Similarly, studies on the yeast plasma membrane H+-ATPase have utilized the fluorescence of a terbium-formycin triphosphate complex to reveal an H+-induced conformational change, analogous to the E1-E2 transition in other cation transport ATPases. researchgate.net For CF1 ATPase, FTP binds to non-catalytic sites, inducing an inhibition of ATP hydrolysis, which is thought to result from indirect conformational effects. core.ac.uk

Interactive Data Table: Conformational Changes in Myosin and ATPases Induced by FTP Binding

Enzyme/Protein SystemObserved Conformational Change/EffectMethod of DetectionReference
Scallop Heavy Meromyosin5-fold fluorescence enhancement upon binding; traps product complexes in a Ca2+-dependent manner.Fluorescence Spectroscopy nih.gov, nih.gov
Smooth Muscle MyosinPhosphorylation-dependent alteration of conformational state, affecting ATPase activity.Enzyme Kinetics, Monoclonal Antibody Probes semanticscholar.org
Brush Border MyosinFolding of the myosin tail is linked to nucleotide trapping at the active site.Fluorescence Spectroscopy, Electron Microscopy semanticscholar.org
(Na+ + K+)-ATPaseAccelerates the transition from the K+-bound (E2) form to the Na+-bound (E1) form.Fluorescence Spectroscopy nih.gov
Yeast Plasma Membrane H+-ATPaseH+-induced conformational change similar to the E1-E2 transition.Fluorescence of Tb-FTP complex researchgate.net
CF1 ATPaseBinding to non-catalytic sites inhibits ATP hydrolysis through indirect conformational changes.Enzyme Kinetics core.ac.uk

Polymerases and Other Enzymes:

In the case of pyruvate carboxylase, FTP acts as a competitive inhibitor with respect to ATP. core.ac.uk Its binding to the enzyme enhances its fluorescence, and this enhancement is further increased by the presence of Mg2+, suggesting a conformational change that increases the affinity for the nucleotide. core.ac.uk Conversely, the activator acetyl-CoA reduces the fluorescence, indicating a different conformational state. core.ac.uk

For adenylate cyclase, FTP can act as a substrate, with kinetic parameters similar to those of ATP. pnas.orgnih.gov This suggests that the enzyme's recognition of the substrate may not be strictly dependent on the specific structure of the purine's five-membered ring or the conformation around the glycosyl bond. pnas.orgnih.gov Similarly, guanylate cyclase activity is potentiated by FTP, indicating that it binds to the ATP binding site and likely induces a conformational change that enhances catalysis. nih.gov

Interactive Data Table: Effects of FTP Binding on Various Enzymes

EnzymeRole of FTPEffect of BindingReference
DNA-dependent RNA PolymeraseCompetitive inhibitor vs. ATPNonlinear competitive inhibition oup.com
T7 RNA PolymeraseSubstrate (replaces ATP)Reduced rate of synthesis, increased premature termination ffame.org, nih.gov
Pyruvate CarboxylaseCompetitive inhibitor vs. ATPFluorescence enhancement, indicating conformational change core.ac.uk
Adenylate CyclaseSubstrateSimilar kinetics to ATP, suggesting flexible substrate recognition pnas.org, nih.gov
Guanylate CyclaseActivatorPotentiates ANF-stimulated activity, binds to ATP site nih.gov

Engagement with Nucleic Acid Metabolism and Polymerases

Incorporation of Formycin Triphosphate into Ribonucleic Acid (RNA)

This compound serves as a substrate for RNA polymerases, leading to its incorporation into nascent RNA transcripts. This process, however, is not always a simple substitution for ATP and can significantly alter the dynamics of transcription.

The efficiency with which this compound is utilized as a substrate varies among different types of RNA polymerases (RNAPs). For DNA-dependent RNA polymerase from E. coli, FTP can specifically replace ATP as a substrate, but it is not a substitute for GTP, CTP, or UTP. oup.comjst.go.jp Similarly, various polymerases from bacteria, mitochondria, and viruses are capable of incorporating formycin in place of adenine (B156593). nih.gov

In the parasite Leishmania, formycin A triphosphate is extensively incorporated into the parasite's RNA after being metabolized from its precursor, formycin B. researchgate.netpnas.org Some research has also noted a dual-coding behavior for formycin, where it can be incorporated as a substitute for cytosine, a phenomenon observed particularly with viral RNA polymerases. nih.gov

Table 1: Substrate Specificity of this compound for Various RNA Polymerases

RNA PolymeraseFindingSource(s)
E. coli DNA-dependent RNA PolymeraseSpecifically replaces ATP; does not replace GTP, CTP, or UTP. oup.comjst.go.jpcapes.gov.br
T7 RNA PolymeraseCan substitute for ATP, but the overall rate of full-length RNA synthesis is ~10% of that with ATP. ffame.orgnih.gov
Leishmania mexicana RNA Polymerase IIIActs as a noncompetitive inhibitor. nih.govasm.org
Various Bacterial, Mitochondrial, and Viral RNAPsIncorporate formycin in place of adenine; viral RNAP may also substitute it for cytosine. nih.gov

This compound modulates the activity of RNA polymerases through several distinct mechanisms, including competitive and noncompetitive inhibition, as well as the induction of premature transcription termination.

Kinetic studies with E. coli DNA-dependent RNA polymerase reveal a complex interaction. oup.com When competing with its direct analog, ATP, FTP exhibits a pattern that combines competitive inhibition and substitution. oup.com However, when assessed against the other three natural substrates (GTP, CTP, and UTP), FTP acts as a noncompetitive inhibitor. oup.com In contrast, research on RNA polymerase III isolated from Leishmania mexicana characterized Formycin A triphosphate as a noncompetitive inhibitor of the enzyme. nih.govasm.org

Substrate Efficiency for RNA Polymerases

Interactions with Deoxyribonucleic Acid (DNA) Polymerases

While much of the research on this compound focuses on RNA polymerases, its interactions with DNA polymerases are also of significant interest, primarily concerning inhibitory effects and interference with the primer-template complex.

Information on the direct inhibition of DNA polymerases by this compound itself is limited. However, the mechanisms can be inferred from studies on structurally related purine (B94841) analogs. Analogs such as fludarabine (B1672870) triphosphate (F-ara-ATP) and ara-tubercidin (B3055406) 5'-triphosphate act as competitive inhibitors and alternative substrates for various DNA polymerases. umich.edufrontiersin.org For example, F-ara-ATP is a potent inhibitor of human DNA polymerases alpha and epsilon, which are critical for DNA replication. frontiersin.org Similarly, the triphosphate forms of other nucleoside analogs are known to inhibit viral DNA polymerases. medchemexpress.commdpi.com This inhibition is typically competitive with the natural deoxynucleoside triphosphate (dNTP) counterpart; for instance, an adenosine (B11128) analog like FTP would be expected to compete with dATP. umich.edu

Formycin can influence the function of the template-primer complex, which is essential for initiating DNA synthesis. One study demonstrated that when formycin is incorporated into the 3' end of a primer tRNA, it results in low to nonexistent priming activity for the avian retrovirus reverse transcriptase, a type of RNA-dependent DNA polymerase. nih.gov This indicates that the presence of formycin at this critical initiation point can prevent the polymerase from effectively elongating the DNA chain.

Conversely, the nature of the template also dictates the interaction. T7 RNA polymerase can successfully recognize a template containing a C-nucleoside (2'-deoxy-1-methylpseudouridine) and incorporate FTP opposite it. ffame.orgnih.gov This demonstrates that some polymerases can tolerate the unusual C-C glycosidic bond on both the template strand and the incoming nucleotide triphosphate. nih.gov

Inhibitory Effects on DNA Polymerase Reactions

Influence on Purine and Pyrimidine (B1678525) Nucleotide Pool Dynamics

The introduction of formycin into a cell can significantly disrupt the delicate balance of intracellular purine and pyrimidine nucleotide pools. This occurs primarily through its conversion into phosphorylated derivatives that compete with natural nucleotides for enzymatic binding sites.

In Ehrlich ascites tumor cells, formycin is rapidly phosphorylated, with this compound becoming the predominant metabolite. cdnsciencepub.comresearchgate.net The cellular concentrations of formycin phosphates can accumulate to levels that approach those of the natural adenosine phosphates, indicating a substantial disruption of the purine nucleotide pool. cdnsciencepub.com A similar outcome is observed in Leishmania parasites, where formycin B is metabolized into high concentrations of Formycin A triphosphate, which then becomes a major component of the nucleotide pool and is incorporated into RNA. researchgate.netpnas.org

The accumulation of FTP directly impacts cellular energy metabolism and biosynthetic pathways that rely on ATP. oup.com Furthermore, phosphorylated intermediates of formycin can inhibit other crucial enzymes involved in purine metabolism, further altering nucleotide dynamics. researchgate.net Because many organisms, particularly parasites like Leishmania, depend heavily on salvage pathways to acquire purines rather than synthesizing them de novo, they are especially vulnerable to disruption by purine analogs like formycin. researchgate.netwikipedia.org The disruption of the purine pool can also have indirect effects, as the accumulation of intermediates in one pathway can affect the regulation of another; for example, an imbalance in purine synthesis can alter the availability of precursors for pyrimidine synthesis. nih.gov

Advanced Methodological Applications in Biochemical and Molecular Research

Utilization as a Fluorescent Probe in Spectroscopic Studies

The inherent fluorescence of the formycin moiety, with excitation and emission maxima typically around 295 nm and 340 nm respectively, is a key feature that researchers have exploited. researchgate.net Unlike ATP, which is non-fluorescent, FTP provides a direct spectroscopic handle to monitor its binding to proteins and its conversion to products in real-time. This fluorescence is often enhanced upon binding to an enzyme's active site, providing a sensitive signal to probe the microenvironment of the nucleotide-binding pocket. medchemexpress.commedchemexpress.com

Fluorescence-Based Assays for Enzyme Activity and Reaction Monitoring

The fluorescence of FTP allows for the development of continuous, non-radioactive assays for enzymes that utilize ATP. A prime example is the assay for adenylate cyclase, an enzyme crucial for cellular signaling. nih.govresearchgate.net In this assay, FTP serves as a substrate, and the formation of its product, 3',5'-cyclic formycin monophosphate (cFoMP), can be monitored. nih.govpnas.org The progress of the reaction can be followed by separating the fluorescent product from the substrate and quantifying its amount. researchgate.netpnas.org This method provides a direct and sensitive alternative to traditional radioimmunoassays for cAMP. nih.govpnas.org

The principle of fluorescence enhancement upon binding has also been used to study various ATP-dependent enzymes. For instance, the interaction of FTP with pyruvate (B1213749) carboxylase results in enhanced fluorescence, which can be used to monitor the formation of the enzyme-FTP complex. medchemexpress.com This approach allows for the investigation of how effectors, such as Mg²⁺ and acetyl-CoA, influence nucleotide binding to the enzyme. medchemexpress.com

Stopped-Flow Fluorometry for Kinetic Analysis of Enzyme-Ligand Interactions

For reactions that occur on a millisecond timescale, stopped-flow fluorometry is a powerful technique to dissect the individual steps of an enzyme's catalytic cycle. wikipedia.orgphotophysics.com By rapidly mixing reactants and monitoring the change in fluorescence, researchers can obtain pre-steady-state kinetic data. photophysics.com

A notable application of this technique is the study of myosin ATPase. The interaction of FTP with scallop heavy meromyosin was investigated by exploiting the five-fold enhancement of formycin's fluorescence upon binding. nih.gov This allowed for the detailed kinetic analysis of nucleotide binding and subsequent product release steps. The study revealed that while the kinetics of FTP binding are insensitive to Ca²⁺ concentration, the subsequent product release steps are significantly regulated by Ca²⁺, demonstrating the power of FTP as a probe for conformational changes that are otherwise optically silent. nih.gov This method provides direct evidence for the kinetic trapping of product complexes in the absence of Ca²⁺, a key aspect of myosin regulation. nih.gov

Chromatographic Techniques for Analysis of Formycin Triphosphate and its Metabolites

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the separation and quantification of FTP and its various phosphorylated and dephosphorylated metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination in Enzyme Assays

HPLC provides a robust and sensitive method to analyze the components of an enzymatic reaction. nih.gov When coupled with a fluorescence detector, it allows for the specific and quantitative measurement of FTP and its derivatives, such as formycin diphosphate (B83284) (FDP), formycin monophosphate (FMP), and cyclic formycin monophosphate (cFoMP). nih.govresearchgate.net

This approach has been successfully used to assay adenylate cyclase activity from rat osteosarcoma cells. nih.govpnas.org In this system, reverse-phase HPLC was used to separate cFoMP from the substrate FTP. nih.govpnas.org The amount of cFoMP formed could be determined within minutes, offering a direct and non-radioactive method to measure enzyme activity. nih.govpnas.org Kinetic parameters, such as Vmax and Km, obtained using this HPLC-fluorometric procedure were comparable to those determined by conventional radioimmunoassays. nih.govresearchgate.net Similarly, HPLC has been instrumental in studying the in vitro conversion of formycin A to its mono-, di-, and triphosphate derivatives by a multienzyme system from mouse liver, allowing for the simultaneous monitoring of substrate utilization and product formation. researchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of formycin nucleotides.

ParameterConditionReference
Column µBondapak C-18 researchgate.net
Mobile Phase 0.01 M KH₂PO₄ (pH 5.5) with methanol researchgate.net
Detection Fluorometry (Excitation: 300 nm, Emission: >320 nm) researchgate.net
Flow Rate 2 ml/min researchgate.net

Radiochemical Assays in Nucleotide Metabolism Studies

Radiolabeling provides an extremely sensitive method for tracing the metabolic fate of molecules within cells and organisms. Studies using radiolabeled formycin have been crucial in elucidating its mechanism of action, particularly in parasites.

In Leishmania, it has been shown that radiolabeled formycin B is metabolized into several phosphorylated derivatives, with formycin A 5'-triphosphate being the predominant metabolite. Furthermore, a significant finding from these studies was the extensive incorporation of formycin A into the parasite's RNA. This incorporation is believed to be a key part of the cytotoxic mechanism of the drug. These metabolic studies conclude that formycin B is first phosphorylated to formycin B 5'-monophosphate and subsequently converted to the cytotoxic formycin A nucleotide analogs that are integrated into RNA.

Applications in Investigating Cellular Signal Transduction Pathways

As a close analog of ATP, FTP is an invaluable tool for probing the function of ATP-dependent proteins involved in signal transduction cascades. nih.govwikipedia.orgnih.gov

FTP has been instrumental in studying guanylate cyclase, another key enzyme in signaling pathways. wikipedia.orgfrontiersin.org Research on rat lung membranes showed that FTP can potentiate the guanylate cyclase activity stimulated by atrial natriuretic factor (ANF). nih.gov It was found to have an EC₅₀ of approximately 90 µM for this potentiation. medchemexpress.commedchemexpress.comnih.govmedchemexpress.com Conversely, it competitively inhibited ATP-stimulated guanylate cyclase activity with an IC₅₀ of about 100 µM. medchemexpress.commedchemexpress.comnih.govmedchemexpress.com These findings suggest that FTP binds to the same site as ATP and can be used as a fluorescent probe to study the allosteric regulation of guanylate cyclase by ATP. nih.gov

The role of FTP in the adenylate cyclase pathway also has significant implications for understanding cellular signaling. nih.govwikipedia.org As FTP is a substrate for adenylate cyclase, its conversion to cFoMP can mimic the generation of the second messenger cAMP. nih.govpnas.org The accumulation of cFoMP within cells is thought to contribute to the cytotoxic effects observed with the parent compound, formycin A. nih.govpnas.org This makes FTP a useful compound for investigating the downstream effects of the cAMP signaling pathway. nih.govebi.ac.uk

The table below summarizes the effects of this compound on key signaling enzymes.

EnzymeEffect of this compoundConcentrationReference
Guanylate Cyclase Potentiation of ANF-stimulated activityEC₅₀ ≈ 90 µM medchemexpress.comnih.govmedchemexpress.com
Guanylate Cyclase Inhibition of ATP-stimulated activityIC₅₀ ≈ 100 µM medchemexpress.comnih.govmedchemexpress.com
Adenylate Cyclase Substrate, converted to cFoMPKₘ ≈ 220 µM nih.govresearchgate.net

Structural Biology Approaches Utilizing this compound Analogues

This compound (FoTP) is a naturally occurring structural analogue of adenosine (B11128) triphosphate (ATP) where the nitrogen at position 9 of the purine (B94841) ring is replaced by a carbon, creating a C-glycosidic bond instead of the typical N-glycosidic bond. pnas.orgfrontiersin.org This fundamental structural difference, along with its intrinsic fluorescence, makes FoTP a powerful tool in structural biology for investigating the architecture, function, and dynamics of nucleotide-binding proteins and nucleic acids. pnas.orgresearchgate.netnih.gov Unlike many other fluorescent nucleotide analogues that require attachment of an external fluorophore, formycin's inherent fluorescence provides a less disruptive probe for sensitive biological systems. pnas.orgacs.org

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are primary methods that leverage FoTP to gain high-resolution structural insights. Formycin A, the nucleoside precursor to FoTP, is phosphorylated in cells to its triphosphate form, which can then act as an ATP mimic, probing ATP-binding sites. researchgate.net

X-ray diffraction studies of formycin crystals have revealed significant conformational differences compared to adenosine. pnas.org The C-glycosidic bond in formycin favors a syn conformation, a contrast to the more common anti conformation of adenosine. pnas.org This altered geometry has been instrumental in understanding the stringency of conformational selection by various enzymes. Furthermore, structural studies of enzymes involved in formycin's own biosynthesis, such as ForT from Streptomyces kaniharaensis, have been solved using X-ray crystallography, providing insights into the natural mechanisms of C-C bond formation in nucleoside synthesis. frontiersin.orgrfi.ac.uknih.gov

The intrinsic fluorescence of FoTP is one of its most exploited properties in structural biology. nih.gov The fluorophore has excitation and emission maxima of approximately 295 nm and 340 nm, respectively. pnas.org This fluorescence is often enhanced or quenched upon binding to a protein, providing a direct method to monitor binding events, determine binding affinities, and study the kinetics of enzyme-catalyzed reactions. pnas.orgresearchgate.net For instance, FoTP has been used as a substrate for adenylate cyclase, where the formation of the product, 3',5'-cyclic formycin monophosphate (cFoMP), can be monitored fluorometrically, offering a continuous, non-radioactive assay. pnas.orgnih.gov

The change in the fluorescent signal upon binding can also report on conformational changes within the protein. researchgate.net Researchers have used FoTP to probe the nucleotide-binding sites of complex systems like the mitochondrial ADP/ATP carrier protein and plasma membrane H+-ATPases. acs.orgresearchgate.net In studies of the sarcoplasmic reticulum Ca2+-ATPase, terbium-complexed FoTP has been used as a fluorescent probe to investigate the interplay between cation and nucleotide binding sites. researchgate.net

Furthermore, the unique properties of formycin have been utilized in studies of nucleic acids. T7 RNA polymerase can incorporate FoTP into an RNA strand when directed by a methylpseudouridine in the template strand, effectively creating a C-nucleotide base pair. acs.org This application opens avenues for creating modified nucleic acids with site-specific fluorescent probes for studying RNA structure, folding, and interactions.

The combination of fluorescence spectroscopy with kinetic and crystallographic data provides a multi-faceted view of enzyme mechanisms. Studies on E. coli purine nucleoside phosphorylase (PNP) have used formycin analogues to resolve ambiguities in crystallographic structures by correlating specific tautomeric forms of the inhibitor with observed fluorescence and phosphorescence signals. uw.edu.pl

Research Findings with this compound Analogues

Table 1: Conformational and Spectroscopic Properties of Formycin vs. Adenosine
PropertyFormycinAdenosineReference
Glycosidic BondC1'-C8 (C-glycoside)C1'-N9 (N-glycoside) pnas.org
Preferred Conformationsynanti pnas.org
FluorescenceIntrinsically FluorescentEssentially Non-fluorescent pnas.orgacs.org
Excitation Max (FoTP)~295 nmN/A pnas.org
Emission Max (FoTP)~340 nmN/A pnas.org
Table 2: Application of this compound in Studying Enzyme Systems
Enzyme SystemMethodologyKey FindingReference
Adenylate CyclaseFluorescence Spectroscopy, HPLCFoTP acts as a substrate with kinetics similar to ATP (Km ≈ 220 µM), allowing for a direct, non-radioactive assay by monitoring cFoMP fluorescence. pnas.orgnih.gov
Mitochondrial ADP/ATP CarrierFluorescence SpectroscopyFoTP, a transportable analogue of ATP, was used to probe the nucleotide binding sites and their conformational states. acs.org
Yeast Plasma Membrane H+-ATPaseFluorescence Spectroscopy (using Tb-FTP complex)The Tb-FTP complex binds to the catalytic site without being hydrolyzed, acting as a fluorescent probe to correlate pH-dependent conformational changes with enzyme activity. researchgate.net
T7 RNA PolymeraseEnzymatic RNA Synthesis, HPLCDemonstrated the template-directed incorporation of FoTP into RNA opposite methylpseudouridine, forming a C-nucleoside base pair. acs.org
Purine Nucleoside Phosphorylase (PNP)Fluorescence/Phosphorescence Spectroscopy, X-ray CrystallographyFormycin inhibitors were used to resolve ambiguities in crystal structures by identifying specific tautomeric species bound to the enzyme active site. uw.edu.pl
Eukaryotic Initiation Factor 4E (eIF4E)Fluorescence TitrationA cap analogue containing formycin (m7GpppF) showed the highest binding affinity among several tested analogues, highlighting its utility in studying protein-RNA cap interactions. tandfonline.comnih.gov

Mechanistic Insights and Theoretical Implications of Formycin Triphosphate Research

Molecular Basis for Specificity and Promiscuity in Enzyme Recognition

The interaction of formycin triphosphate with various enzymes has shed light on the molecular determinants of substrate specificity and the phenomenon of enzymatic promiscuity. As a C-nucleoside, formycin differs from adenosine (B11128) in the linkage between the base and the ribose sugar, which is a C-C bond instead of a C-N bond. This structural difference, along with altered hydrogen bonding capabilities, influences its recognition by ATP-utilizing enzymes.

T7 RNA polymerase also utilizes FTP as a substrate in place of ATP, albeit at a reduced rate. ffame.orgnih.gov Interestingly, the incorporation of formycin monophosphate (FMP) is more likely to cause premature termination of transcription compared to the incorporation of adenosine monophosphate (AMP). ffame.orgnih.gov This suggests that while the polymerase can recognize and incorporate the analog, the resulting RNA structure may be suboptimal for continued elongation. This tolerance for a C-nucleotide highlights the flexibility of the polymerase active site and has implications for the development of expanded genetic alphabets. nih.govacs.org

The interaction of FTP with other enzymes further illustrates the principles of specificity and promiscuity. For instance, adenylate cyclase from rat osteosarcoma cells utilizes FTP as a substrate with kinetic parameters (Vmax and Km) similar to those for ATP. nih.govpnas.org This suggests that the enzyme's recognition of the substrate is not strictly dependent on the specific chemical structure of the five-membered ring of the base or the configuration around the glycosyl bond. nih.gov Conversely, FTP acts as a competitive inhibitor of chicken liver pyruvate (B1213749) carboxylase, highlighting how subtle differences in active site architecture can lead to inhibition rather than catalysis. medchemexpress.commedchemexpress.com

The fluorescent properties of FTP have been instrumental in probing nucleotide-binding sites. For example, its binding to the ADP/ATP carrier protein from beef heart mitochondria leads to an increase in fluorescence, allowing for detailed studies of nucleotide binding and transport. acs.orgacs.org These studies revealed multiple classes of binding sites with differing affinities for FTP, providing a more nuanced understanding of the carrier's function. acs.org

Table 1: Interaction of this compound with Various Enzymes

Enzyme Organism/Tissue Interaction Type Key Findings Reference(s)
DNA-dependent RNA Polymerase E. coli Substrate/Inhibitor Specifically replaces ATP; complex kinetics of competition and substitution. oup.comoup.com
T7 RNA Polymerase Bacteriophage Substrate Incorporates FTP in place of ATP, but at a reduced rate; incorporation can lead to premature termination. ffame.orgnih.govacs.org
Adenylate Cyclase Rat Osteosarcoma Cells Substrate Similar kinetic parameters (Vmax and Km) as ATP, suggesting flexible substrate recognition. nih.govpnas.org
Pyruvate Carboxylase Chicken Liver Competitive Inhibitor Acts as a competitive inhibitor with respect to ATP. medchemexpress.commedchemexpress.com
ADP/ATP Carrier Protein Beef Heart Mitochondria Fluorescent Probe Binds to multiple sites with varying affinities, allowing for detailed study of nucleotide transport. acs.orgacs.org
Mitochondrial ATPase - Substrate Displaces tightly bound ATP, indicating interaction with the tight binding sites. nih.gov

Role of Nucleoside Analogue Metabolism in Cellular Processes Research

The study of formycin's metabolism has provided a powerful model for understanding how cells process nucleoside analogs. Formycin itself is readily taken up by cells and phosphorylated to its monophosphate (FoMP), diphosphate (B83284) (FoDP), and ultimately, triphosphate (FoTP) forms. cdnsciencepub.comresearchgate.net This metabolic activation is a critical step for the biological activity of many nucleoside analogs.

In Ehrlich ascites tumor cells, formycin is rapidly converted to its phosphorylated derivatives, with FTP being the major metabolite under conditions of sufficient energy supply. cdnsciencepub.comcapes.gov.br The accumulation of formycin phosphates can reach levels comparable to that of the natural adenosine phosphates, indicating an efficient and extensive metabolic conversion. cdnsciencepub.com This process involves enzymes of the purine (B94841) salvage pathway, such as adenosine kinase, which can phosphorylate formycin A. researchgate.net

The metabolic fate of formycin is not limited to phosphorylation. It can also be deaminated to formycin B, an inosine (B1671953) analog. cdnsciencepub.comresearchgate.net The balance between phosphorylation and deamination can vary, influencing the ultimate biological effects of the compound. cdnsciencepub.com The study of formycin's metabolism has also revealed the presence of other enzymatic activities, such as 5'-nucleotidase, which can dephosphorylate FoMP back to formycin A. researchgate.net

The ability to track the metabolism of formycin, often aided by its fluorescent properties, has made it a valuable tool. For example, high-performance liquid chromatography (HPLC) methods have been developed to follow the enzymatic conversion of FTP to 3',5'-cyclic formycin monophosphate (cFoMP) by adenylate cyclase. nih.govpnas.org This allows for a direct, non-radioactive assay of adenylate cyclase activity and provides insights into the potential cytotoxic mechanisms of formycin, which may involve the accumulation of cFoMP. nih.govpnas.org

Furthermore, the metabolism of formycin has been studied in various organisms, including the parasite Leishmania. In these protozoa, formycin B is converted to formycin A nucleotides, including FTP, which is then incorporated into RNA, leading to cytotoxicity. researchgate.netpnas.org This highlights how the metabolic pathways of an organism can determine the efficacy of a nucleoside analog.

Implications for Understanding Natural Nucleotide Function and Regulation

Research utilizing this compound has significant implications for our understanding of the function and regulation of natural nucleotides like ATP. By serving as an analog, FTP allows researchers to probe the roles of ATP in various cellular processes in a controlled manner.

The ability of FTP to substitute for ATP in a wide range of enzymatic reactions underscores the fundamental importance of the triphosphate moiety for energy transfer and substrate binding. researchgate.net However, the often-reduced efficiency or altered outcomes of these reactions when FTP is used highlight the subtle but critical roles of the adenine (B156593) base and the N-glycosidic bond in fine-tuning enzyme-substrate interactions. oup.comffame.orgnih.gov

FTP has been particularly useful in the study of purinergic signaling, a complex communication system where ATP and its breakdown products act as extracellular signaling molecules. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org By acting as a stable analog, FTP can help to dissect the roles of different purinergic receptors and the downstream signaling cascades they activate. For instance, FTP potentiates the activity of atrial natriuretic factor (ANF)-stimulated guanylate cyclase while inhibiting ATP-stimulated activity, suggesting a complex regulatory interplay at the nucleotide-binding site of this enzyme. medchemexpress.commedchemexpress.com

The study of FTP's interaction with ion channels and transporters also provides insights into the regulation of these proteins by natural nucleotides. For example, research on pancreatic islet cells showed that formycin A, which is metabolized to FTP, has a different mode of action on ATP-sensitive K+ channels than endogenous ATP. nih.gov This suggests that the regulatory functions of ATP may involve more than just its role as an energy source and that specific structural features of the nucleotide are crucial for its regulatory activities.

Moreover, the use of FTP as a fluorescent probe has enabled detailed investigations of the nucleotide-binding sites of enzymes and transporters. acs.orgacs.orgosti.gov These studies provide a static picture of the binding pocket, which, when combined with kinetic and structural data, helps to build a more complete model of how these proteins function and are regulated by their natural nucleotide ligands. The insights gained from using FTP contribute to a deeper understanding of fundamental cellular processes such as energy metabolism, signal transduction, and nucleic acid synthesis. baseclick.euprosol.it

Future Directions in Formycin Triphosphate Research

Development of Novel Formycin Triphosphate Derivatives for Biochemical Probing

The utility of this compound as a biochemical probe has spurred interest in creating novel derivatives to investigate complex cellular processes. A promising area is the synthesis of dinucleoside cap analogues, where formycin is linked to 7-methylguanosine (B147621) via a triphosphate bridge (m7GpppF). tandfonline.comtandfonline.com These molecules mimic the 5' cap structure of eukaryotic mRNA and are invaluable for studying the initiation of translation.

Researchers have successfully performed the chemical synthesis of a series of these cap analogues, including m7GpppN, where N can be formycin A, among other nucleosides like 3′-O-methylguanosine or 9-β-D-arabinofuranosyladenine. tandfonline.comtandfonline.com The synthesis often involves the formation of a pyrophosphate bond in anhydrous dimethylformamide, utilizing the catalytic properties of zinc salts. tandfonline.comtandfonline.comnih.gov The structures of these new analogues have been confirmed using techniques like 1H NMR and 31P NMR spectroscopy. tandfonline.comtandfonline.com

One key application of these derivatives is in studying their binding affinity to translation initiation factors, such as the eukaryotic initiation factor 4E (eIF4E). tandfonline.comtandfonline.com By using fluorescence titration experiments, it has been shown that the formycin-containing cap analogue exhibits a high association constant for murine eIF4E, making it an excellent probe for this interaction. tandfonline.comtandfonline.com The development of such derivatives provides a powerful toolkit for dissecting the mechanisms of protein synthesis and its regulation. Further research will likely focus on creating FTP derivatives with modified sugars, bases, or phosphate (B84403) chains to probe the specificity of other nucleotide-binding proteins. Enzymatic synthesis methods, which have been used for producing FTP from its monophosphate and diphosphate (B83284) precursors, could also be adapted to create new analogues. nih.gov

Derivative TypeSynthetic MethodAnalytical ConfirmationApplication Example
Dinucleoside Cap Analogue (m7GpppF)Chemical synthesis via pyrophosphate bond formation using zinc salts. tandfonline.comtandfonline.com1H NMR and 31P NMR Spectroscopy. tandfonline.comtandfonline.comProbing binding affinity to murine translation factor eIF4E. tandfonline.comtandfonline.com
ATP AnalogsEnzymatic synthesis from mono- and diphosphate precursors. nih.govReverse-phase High-Performance Liquid Chromatography (HPLC). nih.govGeneral probes for ATP-dependent enzymes. nih.gov

Elucidation of Undiscovered Enzymatic Interactions and Metabolic Fates

This compound is known to interact with a variety of enzymes, often acting as a substrate or a competitive inhibitor. Its metabolic fate is closely linked to these interactions, primarily involving its synthesis from formycin A and its subsequent incorporation into RNA. cdnsciencepub.comresearchgate.netoup.comfrontiersin.org

FTP serves as a substrate for several enzymes, mimicking ATP. For instance, it is a substrate for adenylate cyclase, which catalyzes its conversion to 3',5'-cyclic formycin monophosphate (cFoMP). pnas.orgresearchgate.netnih.gov The kinetics of this reaction are similar to those with ATP, with a reported apparent Km value of 220 µM for both substrates in rat osteosarcoma cells. nih.gov FTP is also a substrate for DNA-dependent RNA polymerase, allowing for its incorporation into RNA transcripts. oup.comffame.org This incorporation is a key aspect of the cytotoxic effects of formycin. frontiersin.orgpnas.org

Conversely, FTP acts as a competitive inhibitor for other enzymes. It inhibits chicken liver pyruvate (B1213749) carboxylase with respect to ATP. core.ac.ukmedchemexpress.com It also shows competitive effects against ATP in reactions catalyzed by DNA-dependent RNA polymerase, though it acts as a noncompetitive inhibitor against the other three natural nucleoside triphosphates. oup.com

The metabolism of formycin B in organisms like Leishmania leads to the formation of formycin A nucleotides, with FTP being the predominant metabolite. researchgate.netresearchgate.net This FTP is then extensively incorporated into the parasite's RNA, which is believed to be a primary mechanism of its antileishmanial activity. researchgate.netoup.comresearchgate.net In Ehrlich ascites tumor cells, formycin is rapidly converted to its phosphorylated forms, with FTP being the major metabolite under sufficient energy supply. cdnsciencepub.com

Future research will likely focus on identifying new enzymatic partners for FTP. Given that it is a purine (B94841) analog, a vast number of enzymes involved in purine metabolism and signaling are potential candidates for interaction. High-throughput screening methods could be employed to test FTP against libraries of kinases, phosphatases, and other nucleotide-binding enzymes. Elucidating these undiscovered interactions will provide a more complete picture of formycin's mechanism of action and its metabolic pathways.

EnzymeInteraction TypeOrganism/SystemKey Finding
Adenylate CyclaseSubstrateRat Osteosarcoma CellsConverts FTP to cFoMP with Km of 220 µM. pnas.orgresearchgate.netnih.gov
DNA-dependent RNA PolymeraseSubstrate/Competitive InhibitorIn vitroIncorporates FMP into RNA; competes with ATP. oup.comffame.org
Pyruvate CarboxylaseCompetitive InhibitorChicken LiverInhibits the enzyme with respect to ATP. core.ac.ukmedchemexpress.com
Leishmania enzymesMetabolic PrecursorLeishmania speciesFormycin B is metabolized to FTP, which is incorporated into RNA. researchgate.netresearchgate.net
Myosin ATPaseSubstrateScallop Heavy MeromyosinFTP hydrolysis is regulated by Ca2+. nih.gov

Advanced Spectroscopic and Structural Analyses of this compound-Protein Complexes

A key advantage of this compound is its intrinsic fluorescence, which is often enhanced upon binding to a protein. researchgate.netcore.ac.ukmedchemexpress.com This property has been exploited in numerous spectroscopic studies to monitor enzyme-ligand interactions in real-time. Future work will involve leveraging more advanced spectroscopic techniques and high-resolution structural methods to gain deeper insights into these complexes.

Fluorescence spectroscopy has been instrumental in studying the binding of FTP to enzymes like pyruvate carboxylase, where binding enhances its fluorescence, allowing for the direct observation of the enzyme-FTP complex formation. core.ac.uk Similarly, the interaction of FTP with myosin subfragments and sarcoplasmic reticulum Ca2+-ATPase has been investigated by monitoring changes in its fluorescence signal. nih.govnih.gov In the case of scallop myosin, FTP binding results in a 5-fold enhancement of its emission intensity. nih.gov

A particularly innovative approach involves the use of a this compound-terbium (FTP-Tb3+) complex. nih.gov In this complex, the luminescence of the terbium ion is sensitized by energy transfer from the formycin moiety. nih.gov When this complex binds to an enzyme like hexokinase, changes in the energy transfer efficiency can be used to calculate distances between the donor and acceptor, providing structural information about the nucleotide-binding site in solution. nih.gov This method serves as a powerful bridge between solution-state dynamics and static crystal structures. nih.gov

While spectroscopic methods provide dynamic information, high-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for obtaining detailed atomic-level pictures of FTP-protein complexes. riken.jpspringernature.comnih.gov X-ray crystallography can reveal the precise orientation of FTP within an enzyme's active site and the specific amino acid residues involved in binding and catalysis. riken.jp For example, structural analysis of cap analogues containing formycin bound to translation factors can elucidate the basis of their high binding affinity. tandfonline.comtandfonline.comnih.gov NMR spectroscopy can provide information about the conformation of FTP in solution and can detect changes upon protein binding. tandfonline.comnih.govfrontiersin.org Future directions will focus on obtaining more crystal structures and NMR data of FTP in complex with a wider range of enzymes to understand the structural basis of its diverse biological activities.

TechniqueSystem StudiedKey Finding
Fluorescence SpectroscopyPyruvate CarboxylaseBinding of FTP enhances its fluorescence, enabling monitoring of complex formation. core.ac.uk
Fluorescence SpectroscopyScallop MyosinFTP binding causes a 5-fold increase in fluorescence emission. nih.gov
Fluorescence Resonance Energy Transfer (FRET)Hexokinase with FTP-Tb3+ complexBinding to the enzyme alters the distance between formycin and terbium, allowing structural measurements. nih.gov
X-ray CrystallographyMacromolecular ComplexesProvides 3D atomic-level structures of protein-ligand complexes to understand interaction mechanisms. riken.jpspringernature.com
NMR SpectroscopyDinucleoside Cap AnalogsConfirms the chemical structure of novel formycin-containing derivatives. tandfonline.comtandfonline.comnih.gov

Computational Modeling and Simulation of this compound Dynamics in Biological Systems

Computational approaches, including molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are becoming indispensable tools in molecular biology. google.comresearchgate.netnih.gov These methods offer the potential to study the behavior of molecules like this compound at a level of temporal and spatial detail that is inaccessible to experimental techniques alone.

Molecular dynamics simulations can model the dynamic movements of FTP and its interactions within a protein's binding pocket over time. By simulating the protein-ligand complex in a solvated environment, MD can reveal the conformational changes that occur upon binding, the stability of key hydrogen bonds and stacking interactions, and the role of water molecules in mediating the interaction. researchgate.netnih.gov For instance, MD simulations have been used to study the binding of ATP and its analog Remdesivir triphosphate to their respective protein targets, revealing critical residues and interaction fingerprints. nih.govfrontiersin.org Similar all-atom MD simulations of FTP-protein complexes could predict binding affinities and elucidate the mechanisms by which FTP acts as either a substrate or an inhibitor. researchgate.netnih.gov

Quantum mechanics (QM) and combined QM/MM (Quantum Mechanics/Molecular Mechanics) methods can provide a deeper understanding of the electronic-level events that govern enzymatic reactions. researchgate.nethawaii.edu These methods are particularly suited for studying bond-making and bond-breaking processes, such as the phosphoryl transfer reaction that occurs during ATP hydrolysis. hawaii.edu Quantum chemical calculations have been used to investigate the biosynthesis of formycin itself, providing insights into the C-C bond formation catalyzed by the enzyme ForT. frontiersin.orgresearchgate.net Applying these advanced computational methods to FTP in the active sites of enzymes like kinases or polymerases could clarify the precise mechanism of catalysis or inhibition. nih.govuchicago.edunih.gov

Future research will likely see an increased integration of these computational approaches with experimental data. For example, structures determined by X-ray crystallography can serve as the starting point for MD simulations to explore the dynamics of the FTP-protein complex. google.com Similarly, reaction pathways predicted by QM/MM simulations can be tested experimentally through site-directed mutagenesis of key catalytic residues. This synergistic approach will be crucial for building a comprehensive, dynamic model of this compound's role in biological systems.

Computational MethodApplication to FTP ResearchPotential Insights
Molecular Dynamics (MD) SimulationSimulating FTP bound to enzymes (e.g., kinases, polymerases). researchgate.netnih.govElucidation of binding modes, conformational dynamics, interaction stability, and the role of solvent. nih.gov
Quantum Mechanics (QM) / QM/MMModeling the enzymatic reaction involving FTP (e.g., hydrolysis, polymerization). researchgate.nethawaii.eduUnderstanding the mechanism of phosphoryl transfer, bond formation/cleavage, and transition states. nih.gov
Molecular Modeling / DockingPredicting the binding of FTP to novel protein targets. google.comIdentification of potential new enzyme interactions and virtual screening of FTP derivatives.

Q & A

Q. What is the structural and functional relationship between formycin triphosphate and adenosine triphosphate (ATP) in enzymatic studies?

this compound (FTP) is a structural analog of ATP, differing by a nitrogen atom substitution in the purine ring. This substitution allows FTP to act as a substrate for ATP-dependent enzymes while often inhibiting their activity due to altered binding kinetics. For example, FTP competes with ATP in DNA/RNA polymerases, leading to misincorporation or chain termination . Researchers can utilize FTP in enzyme assays (e.g., luciferase-based ATP detection) to study substrate specificity or inhibition mechanisms. Methodologies include competitive inhibition assays, isothermal titration calorimetry (ITC), or X-ray crystallography to compare binding modes .

Q. How is this compound biosynthesized in Streptomyces kaniharaensis, and what are the key enzymatic steps?

this compound originates from the biosynthetic pathway of formycin A, a C-nucleoside antibiotic. The for gene cluster (forA, forB, forC, forH) in S. kaniharaensis encodes enzymes that convert formycin B 5′-phosphate into formycin A 5′-phosphate. ForA (a purA homolog) catalyzes the amination of formycin B 5′-phosphate using L-aspartate and GTP, while ForB (a purB homolog) facilitates subsequent deamination. Dephosphorylation and phosphorylation steps yield formycin A and its triphosphate form. Key experimental approaches include heterologous expression of for genes in E. coli, HPLC analysis of intermediates, and LC-MS validation of products .

Advanced Research Questions

Q. What methodological strategies are recommended for resolving contradictions in this compound’s role in purine biosynthesis versus secondary metabolism?

Discrepancies arise when this compound intersects primary (purine biosynthesis) and secondary (antibiotic production) metabolic pathways. To address this:

  • Gene knockout studies : Compare purine auxotrophy in for-cluster-deleted strains versus wild-type S. kaniharaensis.
  • Isotopic labeling : Track carbon/nitrogen flux using 13C^{13}\text{C}-glucose or 15N^{15}\text{N}-aspartate in kinetic feeding experiments.
  • Enzyme promiscuity assays : Test PurH (a bifunctional enzyme in primary metabolism) for activity on formycin intermediates. These approaches reconcile pathway cross-talk and identify regulatory nodes .

Q. How can molecular docking and dynamics simulations improve understanding of this compound’s inhibition mechanisms in bacterial enzymes like MTAN?

  • Docking analysis : Compare FTP’s binding pose in S. aureus MTAN with formycin A (a transition-state analog). Use software like AutoDock Vina to calculate binding energies (e.g., E-model scores). FTP’s triphosphate group may enhance electrostatic interactions with catalytic residues .
  • MD simulations : Run 5–100 ns simulations to assess complex stability. Metrics include root-mean-square deviation (RMSD) for backbone atoms and hydrogen bond occupancy. For example, FTP’s prolonged interaction with MTAN’s active site could explain its potency over ATP .

Q. What experimental designs are optimal for characterizing kinetic parameters of enzymes like ForA in this compound biosynthesis?

  • Coupled assays : Monitor GTP regeneration via pyruvate kinase/lactate dehydrogenase, linking FTP production to NADH oxidation (UV-Vis at 340 nm).
  • Steady-state kinetics : Measure kcatk_{\text{cat}} (turnover number) and KMK_M (substrate affinity) under saturating L-aspartate/GTP conditions. For ForA, reported kcat=18±2 min1k_{\text{cat}} = 18 \pm 2\ \text{min}^{-1} and KM=74±25 μMK_M = 74 \pm 25\ \mu\text{M} for formycin B 5′-phosphate .
  • Anion-exchange HPLC : Resolve intermediates (e.g., formycin A 5′-phosphate) using gradients of ammonium bicarbonate. Validate products via HR-MS (m/zm/z 346.0556 for [M-H]^-) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported enzymatic activities of ForA versus homologous enzymes like E. coli PurA?

ForA exhibits lower kcatk_{\text{cat}} (18 vs. 82 min1^{-1}) and higher KMK_M (74 vs. 21 μ\muM) compared to E. coli PurA. To validate:

  • pH/cofactor optimization : Test activity across pH 7–9 and varying Mg2+^{2+} concentrations.
  • Structural alignment : Use cryo-EM or homology modeling to identify divergent active-site residues affecting catalysis.
  • Substrate analogs : Compare kinetics with methylthioadenosine (MTA) or other purine derivatives. Contradictions may reflect evolutionary specialization for antibiotic synthesis .

Methodological Resources

  • Enzyme kinetics : Protocols in Methods in Enzymology for coupled assays and HPLC-based metabolite profiling.
  • Structural studies : PDB templates (e.g., 4MTAN for docking) and AMBER/CHARMM force fields for MD simulations.
  • Biosynthetic studies : CRISPR-Cas9 systems for for-cluster editing in Streptomyces .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.